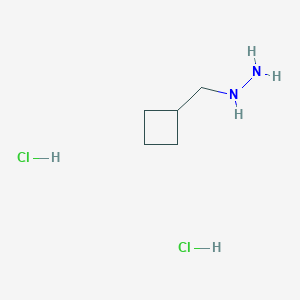

(Cyclobutylmethyl)hydrazine dihydrochloride

描述

(Cyclobutylmethyl)hydrazine dihydrochloride (CAS: 1156980-49-2; molecular formula: C₄H₁₂Cl₂N₂) is a hydrazine derivative featuring a cyclobutylmethyl substituent. This compound is primarily utilized as a pharmaceutical intermediate due to its reactivity in forming nitrogen-containing heterocycles, which are critical in drug discovery . The cyclobutyl group confers unique steric and electronic properties, distinguishing it from other hydrazine derivatives.

属性

IUPAC Name |

cyclobutylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-7-4-5-2-1-3-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRNHJWJRZRAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717830 | |

| Record name | (Cyclobutylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246748-00-4 | |

| Record name | (Cyclobutylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(Cyclobutylmethyl)hydrazine dihydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazine derivative characterized by the presence of a cyclobutyl group. The molecular formula is , indicating the presence of two hydrochloride ions. The compound's structure contributes to its reactivity and biological interactions.

1. Metabolic Pathways

The metabolism of hydrazine derivatives, including (cyclobutylmethyl)hydrazine, often involves enzymatic pathways that can lead to the formation of reactive intermediates. These intermediates can bind covalently to cellular macromolecules, influencing biological processes.

- Cytochrome P450 Enzymes : These enzymes play a crucial role in the oxidative metabolism of hydrazines, leading to the generation of reactive species that can interact with DNA and proteins, potentially causing toxicity .

- Free Radical Formation : The metabolism may also produce free radicals, contributing to oxidative stress and cellular damage .

2. Interaction with Nucleic Acids

Studies have shown that hydrazine derivatives can intercalate into DNA, affecting its structure and function. This interaction may lead to modifications in nucleotides, which could have implications for mutagenesis and carcinogenesis .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound:

- Antagonistic Effects : In one study, derivatives like (cyclobutylmethyl)hydrazine were shown to counteract the analgesic effects of opioids such as morphine in animal models. This suggests potential applications in pain management or opioid receptor modulation .

- Toxicological Assessments : Research has indicated that hydrazines can exhibit hepatotoxicity due to their metabolic products binding to liver proteins and causing cellular damage. The severity of this toxicity appears to correlate with the degree of covalent binding to macromolecules .

Data Table: Biological Activities and Effects

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis

(Cyclobutylmethyl)hydrazine dihydrochloride serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer. Its structural properties allow it to enhance the efficacy of drug discovery processes by facilitating the formation of biologically active compounds. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents, showcasing promising results in preclinical studies .

Case Study: Anti-Cancer Agents

Research has demonstrated that modifications to the cyclobutylmethyl side chain can significantly influence the potency of hydrazine derivatives. For example, a study indicated that specific analogs exhibited improved activity against cancer cell lines, highlighting the importance of structural variations in developing effective therapeutics .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying specific compounds. Its reactivity allows for the formation of stable derivatives that can be analyzed using chromatographic techniques. This application is crucial for researchers needing reliable data in their studies .

Material Science

Development of Novel Materials

The compound is being investigated for its potential in creating new materials with enhanced properties such as thermal stability and mechanical strength. These characteristics make it suitable for various industrial applications, including the development of advanced polymers and composites .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound contributes to the formulation of more effective pesticides and herbicides. Its ability to interact with biological systems allows for the development of agrochemicals that are both effective and environmentally sustainable .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

This compound is also significant in biochemical research where it aids in understanding enzyme inhibition mechanisms and receptor binding interactions. Such studies are essential for developing targeted therapies and understanding complex biological processes .

相似化合物的比较

Structural and Functional Group Variations

Hydrazine dihydrochlorides vary primarily in their substituents, which influence their chemical behavior and applications. Key analogs include:

Key Observations :

- Stability : Larger substituents (e.g., diphenyl-dibenzyl groups) reduce stability due to steric strain and weak N–N bonding . (Cyclobutylmethyl)hydrazine diHCl, with a compact cyclobutyl group, likely exhibits better stability than aromatic analogs but less than linear alkyl derivatives like (2-ethylbutyl)hydrazine diHCl.

- Reactivity : The cyclobutylmethyl group may enhance nucleophilicity compared to methyl or phenyl groups, facilitating selective reactions in drug synthesis.

准备方法

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Cyclobutylmethyl methanesulfonate + Hydrazine | Base (e.g., K2CO3), solvent (EtOH or DMF), 0–60°C | (Cyclobutylmethyl)hydrazine (free base) |

| 2 | (Cyclobutylmethyl)hydrazine + HCl | Aqueous or gaseous HCl, 0–25°C | This compound |

Reaction Example:

$$

\text{Cyclobutylmethyl methanesulfonate} + \text{NH}2\text{NH}2 \xrightarrow{\text{Base, Solvent}} \text{(Cyclobutylmethyl)hydrazine} \xrightarrow{\text{HCl}} \text{this compound}

$$

Key Parameters and Yields

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Temperature | 0–60°C | Lower temperatures minimize byproducts |

| Reaction Time | 2–24 hours | Monitored by TLC or GC-MS |

| Solvent | Ethanol, DMF | Choice affects solubility and reaction rate |

| Yield (overall) | 60–85% | Dependent on purity of starting materials |

| Purification | Recrystallization, Filtration | Dihydrochloride salt is water-soluble |

Data Table: Synthesis Parameters and Outcomes

| Entry | Reactant (Alkylating Agent) | Hydrazine Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|---|

| 1 | Cyclobutylmethyl methanesulfonate | Hydrazine hydrate | K2CO3 | EtOH | 25–40 | 8 | 80 | Recrystallization |

| 2 | Cyclobutylmethyl bromide | Hydrazine hydrate | Na2CO3 | DMF | 20–60 | 12 | 72 | Filtration, drying |

| 3 | Cyclobutylmethyl chloride | Anhydrous hydrazine | K2CO3 | EtOH | 30 | 10 | 65 | Precipitation, drying |

Note: The above entries are representative of typical methods for hydrazine alkylation and salt formation, as applied to similar hydrazine derivatives. Specific yields and conditions may vary depending on scale and reagent purity.

Research Findings and Methodological Insights

- Alkylating Agent Selection: Methanesulfonates (mesylates) are often preferred over halides due to their higher reactivity and cleaner reaction profiles.

- Base Choice: Mild bases help avoid decomposition of hydrazine and side reactions.

- Hydrochloride Salt Formation: The dihydrochloride salt is favored for its enhanced stability, ease of handling, and water solubility.

- Purification: Recrystallization from ethanol or precipitation with acetone are common methods to achieve high purity.

Summary Table: Key Features

| Feature | Details |

|---|---|

| Molecular Formula | C5H14Cl2N2 |

| Molecular Weight | 173.09 g/mol |

| Physical State | White solid |

| Solubility | Water-soluble |

| Stability | Stable as dihydrochloride salt under dry, cool conditions |

常见问题

Q. What are the standard synthetic routes for (Cyclobutylmethyl)hydrazine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution, where a cyclobutylmethyl halide (e.g., chloride or bromide) reacts with hydrazine hydrate under controlled pH (acidic conditions) and low temperatures (0–5°C) to minimize side reactions. Post-synthesis, the product is precipitated as the dihydrochloride salt using hydrochloric acid. Characterization employs NMR (¹H/¹³C) and IR spectroscopy to confirm the hydrazine moiety and cyclobutylmethyl group .

Q. Which characterization techniques are essential for verifying its structural integrity?

Basic characterization includes:

- ¹H/¹³C NMR : To identify protons on the cyclobutyl ring (δ ~1.5–2.5 ppm) and hydrazine NH signals (δ ~2.5–4.0 ppm).

- IR Spectroscopy : N-H stretching (~3200–3400 cm⁻¹) and C-N vibrations (~1100–1250 cm⁻¹).

- Elemental Analysis : To confirm stoichiometry of C, H, N, and Cl .

Q. What are the primary chemical reactions involving this compound?

The hydrazine group acts as a nucleophile, participating in:

- Condensation reactions with ketones/aldehydes to form hydrazones.

- Cyclization reactions to generate heterocycles (e.g., pyrazolines).

- Oxidation/Reduction : Hydrazines can oxidize to diazenes or reduce nitro groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Key parameters include:

- Temperature : Maintain ≤5°C during hydrazine addition to prevent thermal decomposition.

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity. Industrial-scale synthesis prioritizes automated monitoring and high-purity reagents to achieve yields >80% .

Q. What structural features influence its biological activity compared to analogs?

The cyclobutylmethyl group introduces steric hindrance, reducing nonspecific binding and enhancing selectivity for biological targets. Comparative studies with benzyl-substituted hydrazines (e.g., bromo/fluoro analogs) show altered pharmacokinetics due to differences in lipophilicity and electronic effects .

Q. What mechanisms underlie its potential anti-cancer activity?

Hydrazine derivatives may induce apoptosis via:

- Reactive Oxygen Species (ROS) : Oxidative stress triggers mitochondrial dysfunction.

- Signaling Pathway Interference : Inhibition of kinases (e.g., JAK/STAT) or DNA repair enzymes. In vitro assays (e.g., MTT, flow cytometry) are critical for validating these pathways .

Q. How do substituents on the cyclobutyl ring affect reactivity and stability?

Methyl groups increase steric bulk, slowing nucleophilic reactions but improving thermal stability. Thermal analysis (DSC/TGA) reveals decomposition onset temperatures >150°C for methyl-substituted derivatives, compared to ~120°C for unsubstituted analogs .

Methodological and Analytical Considerations

Q. How can discrepancies in bioactivity data across studies be resolved?

Perform structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., halogen vs. methoxy groups). Use standardized assays (e.g., IC₅₀ in consistent cell lines) and control for hydrazine stability under experimental conditions .

Q. What analytical methods are suitable for quantifying this compound in solution?

- UV-Vis Spectrophotometry : React with p-dimethylaminobenzaldehyde (DMAB) in ethanol-HCl to form a yellow chromophore (λmax = 458 nm) .

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm.

Q. What safety protocols are recommended for handling this compound?

- Storage : In airtight containers at 2–8°C, away from oxidizers.

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize with dilute acetic acid before disposal .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on its thermal stability?

Variations arise from differing purity levels and analytical methods. For example, DSC may show a single endothermic peak for pure samples, while impurities (e.g., residual solvents) can lower observed decomposition temperatures. Always cross-validate with TGA and elemental analysis .

Q. How do solvent choices impact its reactivity in coupling reactions?

Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions but may promote hydrolysis. Nonpolar solvents (e.g., toluene) favor SN2 mechanisms but reduce solubility. Solvent selection must balance reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。